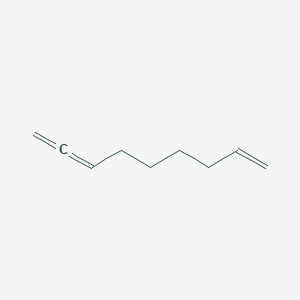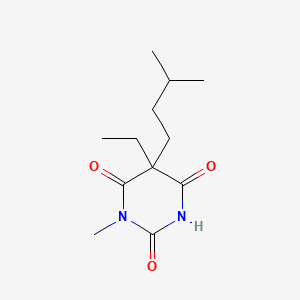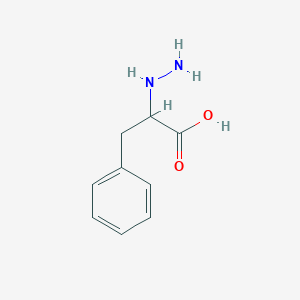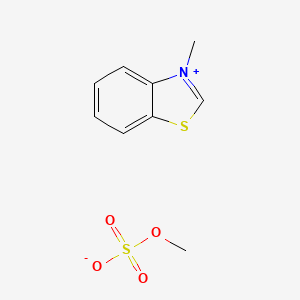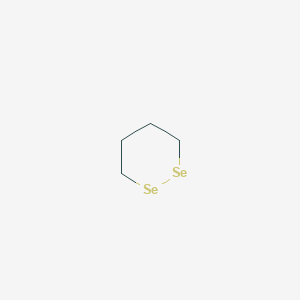
1,2-Diselenane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diselenane is a cyclic organoselenium compound characterized by a six-membered ring containing two selenium atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Diselenane can be synthesized through several methods. One common approach involves the reaction of diselenides with alkenes under specific conditions. For example, the reaction of diselenocyanates with alkenes in the presence of a catalyst can yield this compound . Another method involves the reduction of diselenides using reducing agents such as sodium borohydride .
Industrial Production Methods
Industrial production of this compound typically involves the large-scale synthesis of diselenides followed by their cyclization under controlled conditions. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Diselenane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diselenoxides or other selenium-containing compounds.
Reduction: Reduction of this compound can yield selenols or other reduced forms.
Substitution: It can participate in substitution reactions where selenium atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include diselenoxides, selenols, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1,2-Diselenane has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Medicine: Research has explored its potential as an antioxidant and its role in redox biology.
Industry: It is used in the synthesis of selenium-containing polymers and other advanced materials.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diselenane: Another cyclic diselenide with a different ring structure.
Diselenides: Compounds containing a Se-Se bond but not necessarily in a cyclic form.
Selenoxides: Oxidized forms of selenium-containing compounds.
Uniqueness of 1,2-Diselenane
This compound is unique due to its specific ring structure, which imparts distinct chemical properties and reactivity. Its ability to mimic protein disulfide isomerase and participate in redox cycles sets it apart from other selenium-containing compounds .
Propiedades
Número CAS |
6569-38-6 |
|---|---|
Fórmula molecular |
C4H8Se2 |
Peso molecular |
214.05 g/mol |
Nombre IUPAC |
diselenane |
InChI |
InChI=1S/C4H8Se2/c1-2-4-6-5-3-1/h1-4H2 |
Clave InChI |
AQEWARFCDLFXFL-UHFFFAOYSA-N |
SMILES canónico |
C1CC[Se][Se]C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1-Chloro-2,2-diethoxycyclopropyl)sulfanyl]benzene](/img/structure/B14731746.png)

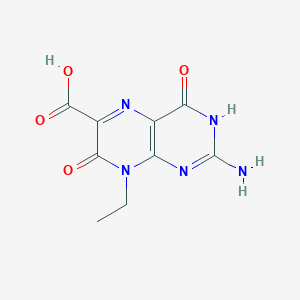
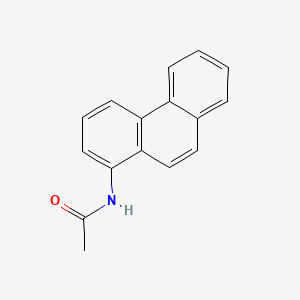


![1-hexadecyl-3-[(E)-(4-methylphenyl)methylideneamino]thiourea](/img/structure/B14731765.png)
